Methyl 1-methyl-3-oxocyclopentane-1-carboxylate
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Overview
Description
Methyl 1-methyl-3-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a methyl ester derivative of cyclopentanecarboxylic acid and is characterized by a cyclopentane ring with a ketone and a carboxylate ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Mode of Action
It is known that the compound is a keto acid derivative , which suggests it may interact with biological systems through keto-enol tautomerism, a common mechanism in biochemistry.
Biochemical Pathways
Pharmacokinetics
Its molecular weight (142.15 g/mol) and predicted LogP (-0.179) suggest it may have reasonable bioavailability . .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that it can undergo certain chemical reactions, such as the Curtius rearrangement . This reaction involves the conversion of carboxylic acids to isocyanates, which can further react with amines to form urea derivatives .
Molecular Mechanism
It is known to undergo Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-3-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base catalyst such as potassium fluoride on alumina (KF/Al2O3). The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-methyl-3-oxocyclopentane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxocyclopentane-1-carboxylate: Similar in structure but lacks the additional methyl group on the cyclopentane ring.
Cyclopentanecarboxylic acid, 3-oxo-, methyl ester: Another related compound with similar functional groups but different substitution patterns
Uniqueness
Methyl 1-methyl-3-oxocyclopentane-1-carboxylate is unique due to the presence of both a ketone and a carboxylate ester group on a cyclopentane ring, along with an additional methyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 1-methyl-3-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEOOQFWZVQHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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